2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide is an organic compound characterized by the presence of a chloroacetamide group and a hydroxyoxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide and 3-hydroxyoxane.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloroacetamide is reacted with 3-hydroxyoxane in the presence of a base. The reaction mixture is stirred at a specific temperature, typically around 60-80°C, for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: Investigated for its potential use in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The hydroxyoxane ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-chloroacetamide
- 2-Chloro-N-benzylacetamide
Comparison
Compared to these similar compounds, 2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide is unique due to the presence of the hydroxyoxane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, reactivity, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c10-6-8(12)11-4-3-9(13)2-1-5-14-7-9/h13H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZBKPGWMABJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CCNC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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